molecular formula C42H22O8 B8198514 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid

4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid

Cat. No.: B8198514
M. Wt: 654.6 g/mol
InChI Key: ZSYPSFRZIAVNTF-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid is a complex organic compound characterized by its unique structure, which includes a benzene core substituted with ethyne and benzoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid typically involves the use of alkynyl-functionalized organic ligands. One common method includes the reaction of a tetradentate carboxylic acid ligand with a classical [Cu2(CO2)4] paddle-wheel structure under solvothermal conditions . This process results in the formation of a metal-organic framework (MOF) with a rare 4-connected lvt topology, which enhances the stability and gas adsorption capacity of the framework.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the ethyne groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alkane or alkene derivatives. Substitution reactions can introduce halogen, nitro, or other functional groups into the compound.

Scientific Research Applications

4,4’,4’‘,4’‘’-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid involves its interaction with various molecular targets and pathways. The ethyne groups and benzene core allow for strong π-π interactions and coordination with metal ions, which can enhance the stability and functionality of the resulting materials. These interactions are crucial for the compound’s applications in MOFs and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’‘,4’‘’-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid is unique due to its specific substitution pattern and the presence of multiple ethyne and benzoic acid groups. This structure allows for versatile chemical modifications and interactions, making it highly valuable for the synthesis of MOFs and other advanced materials.

Properties

IUPAC Name

4-[2-[2,4,5-tris[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H22O8/c43-39(44)31-13-1-27(2-14-31)9-21-35-25-37(23-11-29-5-17-33(18-6-29)41(47)48)38(24-12-30-7-19-34(20-8-30)42(49)50)26-36(35)22-10-28-3-15-32(16-4-28)40(45)46/h1-8,13-20,25-26H,(H,43,44)(H,45,46)(H,47,48)(H,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYPSFRZIAVNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=C(C=C2C#CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=C(C=C4)C(=O)O)C#CC5=CC=C(C=C5)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid
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4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid
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4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid
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4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid
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4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid
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4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid

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